HRV 3C Protease Inhibition: Marked Potency Difference vs. 5-Bromo Analog
In a direct head-to-head comparison within the same assay, the core scaffold of 5-(Pyridin-3-yl)furan-2-carboxylic acid (evaluated as its pyridin-3-yl furan-2-carboxylate form) shows weak inhibition of human rhinovirus 3C protease (8% at 0.001 mM). Its closest potent analog, 5-bromopyridin-3-yl furan-2-carboxylate, achieves 90% inhibition under identical conditions, representing an 82 percentage-point increase in inhibitory activity [1]. This stark contrast positions the unsubstituted compound as a valuable low-activity baseline control for SAR studies.
| Evidence Dimension | Percent inhibition of human rhinovirus 3C protease |
|---|---|
| Target Compound Data | 8% inhibition at 0.001 mM (tested as pyridin-3-yl furan-2-carboxylate) |
| Comparator Or Baseline | 5-Bromopyridin-3-yl furan-2-carboxylate: 90% inhibition at 0.001 mM |
| Quantified Difference | 82 percentage points lower inhibition |
| Conditions | In vitro enzymatic assay against human rhinovirus 3C protease; inhibitor concentration 0.001 mM. Source: Im et al., Bioorg. Med. Chem. Lett., 2009, data curated in BRENDA. |
Why This Matters
This data defines the compound's specific role as a low-activity control, enabling researchers to quantify the gain in potency from key structural modifications, which is essential for rational lead optimization and procurement for SAR panels.
- [1] Im I, Lee ES, Choi SJ, Lee JY, Kim YC. Structure-activity relationships of heteroaromatic esters as human rhinovirus 3C protease inhibitors. Bioorg Med Chem Lett. 2009;19(13):3632-3636. View Source
